

(Z)-6-heneicosen-11-one CAS number and chemical data

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Compound of Interest

Compound Name: (Z)-6-heneicosen-11-one

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In-Depth Technical Guide: (Z)-6-Heneicosen-11-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-6-Heneicosen-11-one, a significant long-chain aliphatic ketone, is the primary sex pheromone of the Douglas fir tussock moth (*Orgyia pseudotsugata*) and a key semiochemical for several other moth species. Its potent biological activity makes it a focal point for research in chemical ecology, pest management, and the development of novel, targeted pest control strategies. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, biological function, and putative signaling pathways of **(Z)-6-heneicosen-11-one**, presenting critical data for researchers and professionals in relevant fields.

Chemical and Physical Data

(Z)-6-Heneicosen-11-one is characterized by the CAS Registry Number 54844-65-4.^{[1][2]} A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **(Z)-6-Heneicosen-11-one**

Property	Value	Source(s)
CAS Number	54844-65-4	[1][2]
Molecular Formula	C ₂₁ H ₄₀ O	[2]
Molecular Weight	308.54 g/mol	[2]
IUPAC Name	(6Z)-6-Heneicosen-11-one	[3]
Synonyms	cis-6-Heneicosen-11-one, Orgyia pseudotsugata pheromone	[2]
Boiling Point	124 °C at 0.25 Torr	[4][5]
Density	0.843 ± 0.06 g/cm ³ (20 °C, 760 Torr)	[4][5]
Refractive Index	1.4564 (20 °C)	[4][5]
LogP (estimated)	8.774	[5]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of **(Z)-6-heneicosen-11-one**. While comprehensive NMR spectra are not readily available in public databases, mass spectrometry data has been reported.

Mass Spectrometry: The NIST WebBook provides mass spectrum data (electron ionization) for **(Z)-6-Heneicosen-11-one**.^[6] This data is essential for confirming the molecular weight and fragmentation pattern of the molecule, aiding in its identification in complex mixtures.

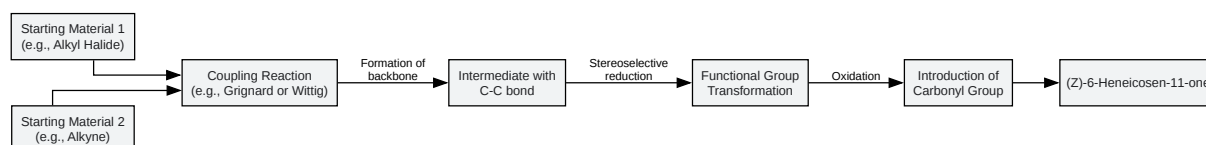
Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C NMR spectroscopic data for **(Z)-6-heneicosen-11-one** are not widely published. However, based on its chemical structure, expected characteristic chemical shifts would include signals for the olefinic protons of the cis-double bond, the protons alpha to the carbonyl group, and the aliphatic chain protons.

Synthesis and Experimental Protocols

Several synthetic routes for **(Z)-6-heneicosen-11-one** have been reported in the literature.[7][8][9] A common strategy involves the coupling of two smaller carbon fragments to construct the 21-carbon backbone with the desired stereochemistry at the double bond.

One notable synthesis approach involves the solvomercuration of an olefin and reductive carbon-carbon bond formation.[7] A generalized workflow for a potential synthesis is outlined below.

Illustrative Synthetic Workflow



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Caption: A generalized workflow for the synthesis of **(Z)-6-heneicosen-11-one**.

A detailed experimental protocol, adapted from reported syntheses, would involve the following key steps:

- **Preparation of Key Intermediates:** Synthesis of appropriate alkyl halides and acetylenic compounds that will form the two "halves" of the final molecule.
- **Coupling Reaction:** A coupling reaction, such as a Grignard reaction followed by oxidation, or a Wittig reaction, is employed to form the carbon skeleton. The choice of reaction is critical for establishing the position of the future double bond and carbonyl group.
- **Stereoselective Reduction:** To create the (Z)-configuration of the double bond, a stereoselective reduction of an alkyne intermediate is often performed, for example, using Lindlar's catalyst.
- **Functional Group Manipulation and Oxidation:** Subsequent steps may involve the protection and deprotection of functional groups, followed by an oxidation step to introduce the ketone

at the 11th position.

- Purification: The final product is purified using techniques such as column chromatography and distillation.

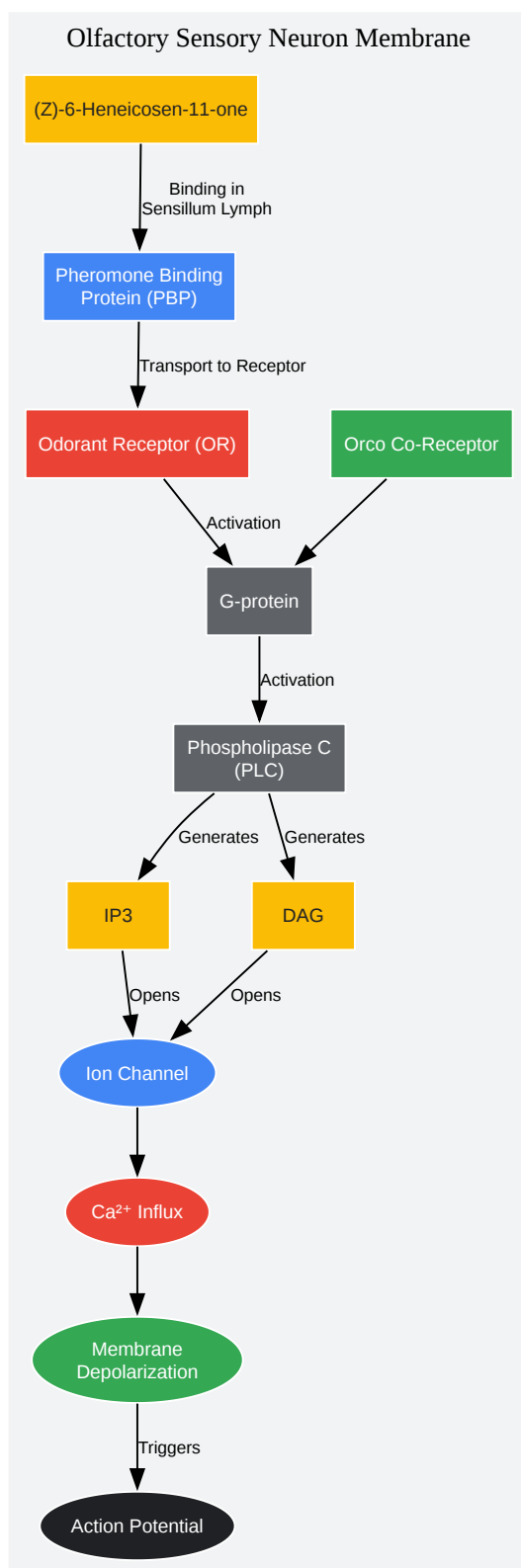
Biological Function and Signaling Pathway

(Z)-6-Heneicosen-11-one is a potent sex pheromone that plays a crucial role in the reproductive behavior of several moth species, most notably the Douglas fir tussock moth (*Orgyia pseudotsugata*).^{[10][11]} The flightless female moths release the pheromone to attract flying males for mating.^[11] This chemical communication is highly specific and sensitive, allowing males to locate females over long distances.

The detection of **(Z)-6-heneicosen-11-one** by male moths occurs in specialized olfactory sensory neurons (OSNs) located in the antennae. While the specific signaling pathway for this pheromone has not been fully elucidated, a general model for insect pheromone reception can be proposed based on current research in lepidopteran insects.^{[12][13][14]}

Proposed Pheromone Signaling Pathway

The binding of a pheromone molecule to a specific odorant receptor (OR) on the surface of an OSN initiates a signal transduction cascade. This process is thought to involve a co-receptor (Orco) that forms a complex with the specific OR.^[14] Two main models for the downstream signaling have been proposed: an ionotropic mechanism and a metabotropic mechanism.



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Caption: A putative metabotropic signaling pathway for insect pheromone reception.

In this proposed metabotropic pathway:

- The hydrophobic pheromone molecule enters the aqueous environment of the sensillum lymph and is bound by a Pheromone Binding Protein (PBP).
- The PBP transports the pheromone to a specific Odorant Receptor (OR) located on the dendritic membrane of an OSN.
- The OR, in conjunction with the Orco co-receptor, activates a G-protein.[\[14\]](#)
- The activated G-protein stimulates Phospholipase C (PLC).
- PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).
- IP₃ and DAG act as second messengers, leading to the opening of ion channels.
- The influx of ions, particularly Ca²⁺, causes membrane depolarization.
- If the depolarization reaches a threshold, an action potential is generated and transmitted to the brain, resulting in a behavioral response.

Applications in Research and Drug Development

The unique biological activity of **(Z)-6-heneicosen-11-one** offers several avenues for research and development:

- **Pest Management:** The pheromone is used in traps for monitoring populations of the Douglas fir tussock moth, providing an early warning system for potential outbreaks.[\[15\]](#)[\[16\]](#) It is also being investigated for use in mating disruption strategies, where a high concentration of the synthetic pheromone is released into the environment to confuse male moths and prevent them from locating females.[\[10\]](#)
- **Neuroscience Research:** As a specific ligand for a subset of olfactory receptors, **(Z)-6-heneicosen-11-one** is a valuable tool for studying the molecular mechanisms of olfaction, including receptor-ligand interactions and signal transduction pathways.

- Development of Novel Insecticides: A deeper understanding of the pheromone signaling pathway could lead to the development of novel, highly specific insecticides that target components of this pathway, offering a more environmentally friendly alternative to broad-spectrum pesticides.

Conclusion

(Z)-6-Heneicosen-11-one is a vital semiochemical with significant implications for basic and applied research. Its well-defined role in insect communication, coupled with the potential for its synthesis and application in pest management, makes it a molecule of considerable interest. Further research into its specific signaling pathways and the development of more efficient synthetic routes will undoubtedly open up new possibilities for its use in scientific discovery and the development of sustainable technologies.

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